2-Amino-N-(tetrahydrofuran-2-ylmethyl)benzamide HCl
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Overview
Description
2-Amino-N-(tetrahydrofuran-2-ylmethyl)benzamide hydrochloride is a chemical compound with the molecular formula C12H16N2O2·HCl and a molecular weight of 254.73 g/mol. This compound is primarily used in research settings, particularly in the fields of chemistry and biology. It is known for its unique structure, which includes a benzamide group and a tetrahydrofuran ring, making it a valuable compound for various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(tetrahydrofuran-2-ylmethyl)benzamide hydrochloride typically involves the reaction of 2-aminobenzamide with tetrahydrofuran-2-carbaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol or 1,4-dioxane, and under controlled temperature conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-Amino-N-(tetrahydrofuran-2-ylmethyl)benzamide hydrochloride may involve large-scale synthesis using automated reactors and advanced purification techniques. The process is optimized to ensure high yield and purity of the final product, which is essential for its use in research and development .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(tetrahydrofuran-2-ylmethyl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2-Amino-N-(tetrahydrofuran-2-ylmethyl)benzamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Amino-N-(tetrahydrofuran-2-ylmethyl)benzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-(tetrahydrofuran-2-ylmethyl)benzamide
- 2-Amino-N-(tetrahydrofuran-2-ylmethyl)benzamide hydrochloride
- 2-Amino-N-(tetrahydrofuran-2-ylmethyl)benzamide sulfate
Uniqueness
2-Amino-N-(tetrahydrofuran-2-ylmethyl)benzamide hydrochloride is unique due to its specific molecular structure, which includes both a benzamide group and a tetrahydrofuran ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research. Compared to similar compounds, it may exhibit different reactivity and binding affinities, leading to varied applications in scientific studies .
Properties
CAS No. |
1050509-25-5 |
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Molecular Formula |
C12H17ClN2O2 |
Molecular Weight |
256.73 g/mol |
IUPAC Name |
2-amino-N-(oxolan-2-ylmethyl)benzamide;hydrochloride |
InChI |
InChI=1S/C12H16N2O2.ClH/c13-11-6-2-1-5-10(11)12(15)14-8-9-4-3-7-16-9;/h1-2,5-6,9H,3-4,7-8,13H2,(H,14,15);1H |
InChI Key |
KPNKMUXOCOXDNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=CC=C2N.Cl |
Origin of Product |
United States |
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